cis-2,5-Bishydroxymethyl-tetrahydrofuran
Overview
Description
cis-2,5-Bishydroxymethyl-tetrahydrofuran: is a tetrahydrofuran compound substituted with two hydroxymethyl groups. It is a colorless liquid with a molecular formula of C6H12O3 and a molecular weight of 132.16 g/mol . This compound is potentially useful as a fragment for the synthesis of small molecules, nucleoside derivatives, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,5-Bishydroxymethyl-tetrahydrofuran can be achieved through the hydrogenation of 5-hydroxymethylfurfural (HMF). One efficient method involves using a Pt/Ni@C catalyst under optimized conditions of 373 K, 3 MPa H2, and a reaction time of 1 hour, resulting in a high yield of the desired product . Another approach utilizes RANEY® Cu as a catalyst, achieving a conversion rate of 94% and selectivity of 84% .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of biorefinery processes where biomass is converted into marketable products and fuels. This sustainable approach leverages renewable resources to produce bio-based platform chemicals .
Chemical Reactions Analysis
Types of Reactions: cis-2,5-Bishydroxymethyl-tetrahydrofuran undergoes various chemical reactions, including:
Reduction: Hydrogenation of 5-hydroxymethylfurfural to produce this compound.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Catalysts such as Pt/Ni@C and RANEY® Cu are used under hydrogenation conditions
Substitution: Various nucleophiles can be used to substitute the hydroxymethyl groups.
Major Products Formed:
Oxidation: 2,5-Furandicarboxylic acid (FDCA).
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-2,5-Bishydroxymethyl-tetrahydrofuran has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-2,5-Bishydroxymethyl-tetrahydrofuran involves its participation in various chemical reactions due to the presence of hydroxymethyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in the synthesis of various products .
Comparison with Similar Compounds
2,5-Bis(hydroxymethyl)furan (BHMF): A stable bio-based diol with numerous applications as a monomer for bio-materials and fuels.
5-Hydroxymethylfurfural (HMF): A versatile substrate that can be further modified to produce various derivatives.
2,5-Furandicarboxylic acid (FDCA): A more stable and marketable compound used in the production of sustainable polymers.
Uniqueness: cis-2,5-Bishydroxymethyl-tetrahydrofuran is unique due to its tetrahydrofuran ring structure substituted with two hydroxymethyl groups, providing distinct reactivity and applications compared to its similar compounds .
Properties
IUPAC Name |
[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZZQSFWHFBKMU-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273175 | |
Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2144-40-3 | |
Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2144-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Tetrahydrofurandimethanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-TETRAHYDROFURANDIMETHANOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZG2W7X75O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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